molecular formula C10H9BrF2O2S B14058039 1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one

1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one

Katalognummer: B14058039
Molekulargewicht: 311.14 g/mol
InChI-Schlüssel: ZBOKJQBOWOIWCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes bromine, difluoromethoxy, and mercapto groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of difluoromethoxy and mercapto groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the mercapto group into a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to form a different functional group.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and other functional groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
  • 1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one
  • 1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one

Comparison: Compared to these similar compounds, 1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where the mercapto group’s reactivity is advantageous.

Eigenschaften

Molekularformel

C10H9BrF2O2S

Molekulargewicht

311.14 g/mol

IUPAC-Name

1-bromo-1-[2-(difluoromethoxy)-6-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9BrF2O2S/c1-5(14)9(11)8-6(15-10(12)13)3-2-4-7(8)16/h2-4,9-10,16H,1H3

InChI-Schlüssel

ZBOKJQBOWOIWCT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC=C1S)OC(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.